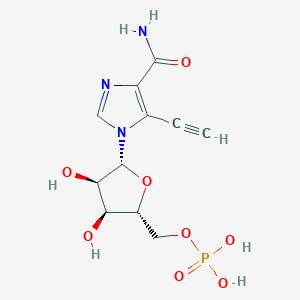
Quinuclidinyl-2-thienyl-4-bromobenzilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinuclidinyl-2-thienyl-4-bromobenzilate (QNB) is a potent anticholinergic drug that has been widely used in scientific research applications. QNB is a competitive inhibitor of muscarinic acetylcholine receptors, which are important targets for therapeutic drugs.
Mecanismo De Acción
Quinuclidinyl-2-thienyl-4-bromobenzilate acts as a competitive inhibitor of muscarinic acetylcholine receptors, which are G protein-coupled receptors that are widely distributed throughout the body. The muscarinic acetylcholine receptor system plays an important role in various physiological processes, including regulation of heart rate, smooth muscle contraction, glandular secretion, and cognitive function. By inhibiting the function of muscarinic acetylcholine receptors, Quinuclidinyl-2-thienyl-4-bromobenzilate can cause a wide range of physiological and behavioral effects.
Biochemical and Physiological Effects:
Quinuclidinyl-2-thienyl-4-bromobenzilate has a wide range of biochemical and physiological effects. Quinuclidinyl-2-thienyl-4-bromobenzilate can cause dry mouth, blurred vision, constipation, urinary retention, tachycardia, and cognitive impairment. Quinuclidinyl-2-thienyl-4-bromobenzilate can also cause hallucinations, delirium, and psychosis at high doses. Quinuclidinyl-2-thienyl-4-bromobenzilate has been used as a model for studying the effects of anticholinergic drugs on the central nervous system and to develop new therapeutic drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Quinuclidinyl-2-thienyl-4-bromobenzilate has several advantages and limitations for lab experiments. Quinuclidinyl-2-thienyl-4-bromobenzilate is a potent and selective inhibitor of muscarinic acetylcholine receptors, which makes it a useful tool for studying the muscarinic acetylcholine receptor system. Quinuclidinyl-2-thienyl-4-bromobenzilate is also relatively stable and easy to handle, which makes it a convenient tool for lab experiments. However, Quinuclidinyl-2-thienyl-4-bromobenzilate has several limitations, including its toxicity and potential for causing severe side effects at high doses. Quinuclidinyl-2-thienyl-4-bromobenzilate also has limited selectivity for different subtypes of muscarinic acetylcholine receptors, which can make it difficult to study specific receptor subtypes.
Direcciones Futuras
There are several future directions for research on Quinuclidinyl-2-thienyl-4-bromobenzilate. One area of research is to develop new therapeutic drugs that target specific subtypes of muscarinic acetylcholine receptors. Another area of research is to study the effects of Quinuclidinyl-2-thienyl-4-bromobenzilate on different physiological processes, such as inflammation and immune function. Finally, future research can focus on developing new methods for synthesizing Quinuclidinyl-2-thienyl-4-bromobenzilate and other anticholinergic drugs, which can improve their efficacy and reduce their toxicity.
Métodos De Síntesis
Quinuclidinyl-2-thienyl-4-bromobenzilate can be synthesized using a multi-step chemical reaction process. The first step involves the synthesis of 2-thiophenecarboxaldehyde from thiophene-2-carboxylic acid. The second step involves the synthesis of quinuclidine from cyclohexanone and ethylamine. The third step involves the synthesis of 2-thienyl-4-bromobenzyl chloride from 2-thiophenecarboxaldehyde and 4-bromobenzyl chloride. The final step involves the reaction of quinuclidine and 2-thienyl-4-bromobenzyl chloride to produce Quinuclidinyl-2-thienyl-4-bromobenzilate.
Aplicaciones Científicas De Investigación
Quinuclidinyl-2-thienyl-4-bromobenzilate has been widely used in scientific research applications, particularly in the field of pharmacology. Quinuclidinyl-2-thienyl-4-bromobenzilate is used as a tool to study the muscarinic acetylcholine receptor system and its role in various physiological processes. Quinuclidinyl-2-thienyl-4-bromobenzilate is also used to study the effects of anticholinergic drugs on the central nervous system and to develop new therapeutic drugs.
Propiedades
Número CAS |
134637-07-3 |
|---|---|
Nombre del producto |
Quinuclidinyl-2-thienyl-4-bromobenzilate |
Fórmula molecular |
C19H20BrNO3S |
Peso molecular |
422.3 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]octan-3-yl 2-(4-bromophenyl)-2-hydroxy-2-thiophen-2-ylacetate |
InChI |
InChI=1S/C19H20BrNO3S/c20-15-5-3-14(4-6-15)19(23,17-2-1-11-25-17)18(22)24-16-12-21-9-7-13(16)8-10-21/h1-6,11,13,16,23H,7-10,12H2 |
Clave InChI |
JCEPJUVHFGPVHP-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=C(C=C3)Br)(C4=CC=CS4)O |
SMILES canónico |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=C(C=C3)Br)(C4=CC=CS4)O |
Sinónimos |
2-thienyl-4-Br-QNB quinuclidinyl-2-thienyl-4-bromobenzilate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)


![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)


![5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)
![4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)

